(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride
Description
(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride is a brominated thiophene derivative featuring a methanamine group substituted at the 3-position of the thiophene ring, with bromine at position 4 and methyl groups at positions 2 and 4. This compound's structural uniqueness arises from the synergistic effects of its halogen (bromine), electron-donating methyl groups, and the aromatic thiophene core.
Properties
IUPAC Name |
(4-bromo-2,5-dimethylthiophen-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS.ClH/c1-4-6(3-9)7(8)5(2)10-4;/h3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLWXPSYEULCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₀BrNS. The compound features a thiophene ring substituted with bromine and methyl groups, which contributes to its diverse reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀BrNS |
| SMILES | CC1=C(C(=C(S1)C)Br)CN |
| InChI | InChI=1S/C7H10BrNS/c1-4-6(3-9)7(8)5(2)10-4/h3,9H2,1-2H3 |
| Molecular Weight | 219.12 g/mol |
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This characteristic is essential in drug design as it facilitates the modification of biological targets such as enzymes and receptors.
Antimicrobial Activity
Research has indicated that compounds with thiophene moieties exhibit antimicrobial properties. For instance, thiophene derivatives have been studied for their inhibitory effects on bacterial enzymes like methionine aminopeptidase (MetAP), which is crucial for bacterial growth and survival. In a screening campaign targeting E. coli MetAP, certain thiophene derivatives showed low micromolar potency against specific metalloforms of the enzyme .
Anticancer Potential
Thiophene derivatives have also been investigated for their anticancer activities. A study reported that several fused heterocyclic compounds exhibited significant antiproliferative effects against human breast cancer cell lines (MCF-7). The compounds were evaluated using the sulforhodamine B assay, revealing IC50 values indicative of moderate to high activity .
Case Studies and Research Findings
- Inhibition of Methionine Aminopeptidase : A study demonstrated that certain thiophene-based compounds exhibited selective inhibition against the Fe(II)-form of E. coli MetAP, suggesting potential as antibiotic candidates .
- Antiproliferative Activity : Another research highlighted that thiophene derivatives showed promising results in inhibiting the proliferation of cancer cells. Compounds were synthesized and tested for their efficacy, with some achieving IC50 values in the low micromolar range .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiophene derivatives revealed that modifications at specific positions on the thiophene ring significantly influenced biological activity. This information is crucial for optimizing compounds for enhanced efficacy .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Substitutional Variations
The compound is compared with other brominated thiophene and phenyl derivatives to highlight the impact of substituent positioning and functional groups on chemical and biological properties.
Table 1: Key Structural Differences and Implications
| Compound Name | Key Features | Impact on Properties |
|---|---|---|
| (4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride | Bromine (position 4), methyl groups (positions 2,5), thiophene core | Enhanced lipophilicity and steric effects; optimized for receptor interactions |
| (5-Bromothiophen-3-yl)methanamine hydrochloride | Bromine (position 5), no methyl groups | Reduced steric hindrance; lower lipophilicity compared to methyl-substituted analogs |
| (4-Bromothiophen-2-yl)methanamine hydrochloride | Bromine (position 4), methyl group absent | Altered electronic effects; moderate biological activity (similarity score: 0.60) |
| (3-Bromo-4-methoxyphenyl)methanamine hydrochloride | Bromine (position 3), methoxy (position 4), phenyl core | Methoxy increases polarity; reduced receptor selectivity compared to thiophene derivatives |
| (4-Bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride | Bromine (position 4), fluorine (position 2), methyl (position 6), phenyl | Fluorine enhances binding affinity; methyl improves metabolic stability |
Physicochemical Properties
- Lipophilicity : Methyl groups at positions 2 and 5 increase lipophilicity, enhancing membrane permeability compared to methoxy or unsubstituted analogs .
- Electronic Effects : Bromine’s electron-withdrawing nature is balanced by the electron-donating methyl groups, creating a unique electronic profile that improves binding to hydrophobic enzyme pockets .
- Solubility: The hydrochloride salt form improves aqueous solubility relative to non-ionic analogs, facilitating in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
